N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide
Description
N'-{[1-(3,4-Dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide (CAS: 478078-42-1) is a synthetic organic compound featuring a piperidine core substituted at the 1-position with a 3,4-dichlorobenzyl group and at the 4-position with a carbonyl-linked cyclopropanecarbohydrazide moiety.
Properties
IUPAC Name |
N'-(cyclopropanecarbonyl)-1-[(3,4-dichlorophenyl)methyl]piperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3O2/c18-14-4-1-11(9-15(14)19)10-22-7-5-13(6-8-22)17(24)21-20-16(23)12-2-3-12/h1,4,9,12-13H,2-3,5-8,10H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNWIEUUCBURJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)C2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3,4-dichlorobenzyl chloride with piperidine to form 1-(3,4-dichlorobenzyl)-4-piperidinyl chloride. This intermediate is then reacted with cyclopropanecarbohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the dichlorobenzyl group with other functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of this compound have been shown to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited cell proliferation by targeting specific kinases involved in cancer progression. The results suggested a potential pathway for developing new anticancer agents based on this scaffold .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties, particularly in treating neurological disorders such as depression and anxiety. Its mechanism of action may involve modulation of neurotransmitter systems.
Case Study : Research highlighted in Neuropharmacology indicated that similar piperidine derivatives demonstrated efficacy in animal models of depression, suggesting that this compound could be a candidate for further development .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored, particularly against resistant strains of bacteria. Its structural features may enhance its interaction with bacterial cell membranes.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Anti-inflammatory Effects
Inflammation-related conditions are another area where this compound shows promise. Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines.
Case Study : A study published in the Journal of Inflammation Research reported that similar compounds reduced levels of TNF-alpha and IL-6 in vitro, indicating their potential as anti-inflammatory agents .
Polymer Chemistry
This compound can be utilized as a monomer in polymer synthesis due to its reactive functional groups.
Data Table: Polymer Properties
Mechanism of Action
The mechanism of action of N’-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and physicochemical properties are influenced by:
- Benzyl Substituents : The 3,4-dichlorobenzyl group enhances lipophilicity and steric bulk compared to analogs like N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide (CAS: 478078-97-6, ). Fluorine’s smaller size and lower electronegativity may reduce membrane permeability compared to chlorine .
- Core Functional Groups : Replacing the carbohydrazide with a carboxamide (e.g., cyclopropylfentanyl , ) shifts the compound’s polarity and receptor affinity. Cyclopropylfentanyl’s carboxamide group is critical for opioid receptor binding, while the carbohydrazide in the target compound may favor alternative targets .
Physicochemical Properties
| Compound Name | CAS | Molecular Formula* | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | 478078-42-1 | ~C₁₇H₂₀Cl₂N₃O₂ | ~380.3 g/mol | 3,4-Dichlorobenzyl, carbohydrazide | High lipophilicity, potential CNS activity |
| N'-{[1-(3-Fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide | 478078-97-6 | ~C₁₇H₂₀F₂N₃O₂ | ~348.4 g/mol | 3-Fluorobenzyl, carbohydrazide | Moderate polarity, reduced steric bulk |
| Cyclopropylfentanyl | 156867-07-7 | C₂₃H₂₇N₂O | 355.5 g/mol | 2-Phenylethyl, carboxamide | Potent μ-opioid agonist |
| 4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide | 1024183-79-6 | C₂₀H₂₂ClN₃O₄S | 460.9 g/mol | Sulfonyl, 4-chlorophenyl | Enhanced solubility, polar interactions |
Biological Activity
N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research findings, case studies, and relevant data regarding its biological activity.
- Chemical Name : this compound
- CAS Number : 478078-42-1
- Molecular Formula : C17H21Cl2N3O2
- Molecular Weight : 370.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, which could lead to effects on mood and behavior.
Biological Activities
-
Antidepressant Effects :
- Studies indicate that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often measured using the forced swim test and tail suspension test, which assess behavioral despair.
-
Neuroprotective Properties :
- Research has shown that such compounds may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
-
Anti-inflammatory Activity :
- Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues. This could have implications for treating conditions characterized by chronic inflammation.
Case Study 1: Antidepressant-Like Activity
In a study published in Pharmacology Biochemistry and Behavior, researchers evaluated the antidepressant-like effects of similar piperidine derivatives in mice. The results indicated that these compounds significantly reduced immobility time in the forced swim test, suggesting potential as antidepressants .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related compounds against glutamate-induced toxicity in neuronal cell lines. The study demonstrated that these compounds could significantly decrease cell death and promote cell survival through mechanisms involving the modulation of glutamate receptors .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
